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molecular formula C10H12O2 B8605421 m-Methoxycinnamyl alcohol

m-Methoxycinnamyl alcohol

Cat. No. B8605421
M. Wt: 164.20 g/mol
InChI Key: RPRVKNAZCFODRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537903

Procedure details

The methyl m-methoxycinnamate was taken up in 50 ml of anhydrous toluene and chilled to -70° under nitrogen. Diisobutylaluminum hydride (54 ml; 83 mM; 1.54M in toluene) was added dropwise through a side-arm addition funnel. Some starting material remained as detected by TLC (35% ethyl acetate/hexane on silica gel) so a further 15 ml of diisobutylaluminum hydride was added. The reaction was allowed to warm to room temperature and then carefully quenched with water at 0° giving an emulsion. The emulsion was taken up in cold 2N aqueous hydrochloric acid and partitioned. The aqueous layer was extracted twice with ether and the combined organic layers were washed with 2.5N aqueous sodium hydroxide and with brine. The organic extracts were then dried over K2CO3 and stripped of volatiles in vacuo. The clear oil was chromatographed on one cartridge in a Water's Prep 500 with 35% ethyl acetate in hexane to give 9.38 g (71% yield) of m-methoxycinnamyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[CH:6]=[CH:7][C:8](OC)=[O:9].[H-].C([Al+]CC(C)C)C(C)C.C(OCC)(=O)C.CCCCCC.Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[CH:6]=[CH:7][CH2:8][OH:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC(=O)OC)C=CC1
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to -70° under nitrogen
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
carefully quenched with water at 0°
CUSTOM
Type
CUSTOM
Details
giving an emulsion
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ether
WASH
Type
WASH
Details
the combined organic layers were washed with 2.5N aqueous sodium hydroxide and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were then dried over K2CO3
CUSTOM
Type
CUSTOM
Details
The clear oil was chromatographed on one cartridge in a Water'

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CCO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.38 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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